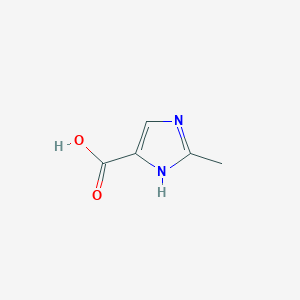
trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile, commonly known as trans-4VCHFBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorinated derivative of benzonitrile that possesses a vinyl-cyclohexyl group at the para position of the benzene ring. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of trans-4VCHFBN is not well understood, and further research is needed to elucidate its precise mode of action. However, it is believed that the vinyl-cyclohexyl group present in the molecule plays a crucial role in its electronic properties, which makes it an attractive building block for the synthesis of conjugated polymers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of trans-4VCHFBN, and further research is needed to determine its potential toxicity and adverse effects. However, it has been shown to be relatively stable under normal laboratory conditions and does not pose any significant risk to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trans-4VCHFBN is its high selectivity and yield in the synthesis process, which makes it an attractive building block for the synthesis of conjugated polymers. However, its limited solubility in common organic solvents can make it challenging to work with in laboratory experiments. Additionally, its relatively high cost can also be a limiting factor for some research studies.
Orientations Futures
There are several future directions for research on trans-4VCHFBN. One potential area of research is the development of new synthetic methods that can improve the solubility and reduce the cost of the compound. Another area of research is the investigation of its potential applications in other fields such as catalysis and materials science. Additionally, further research is needed to elucidate its precise mechanism of action and potential toxicity. Overall, trans-4VCHFBN is a promising compound that has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
The synthesis of trans-4VCHFBN involves the reaction of 4-vinylcyclohexene with 2-fluoro-4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed Heck coupling reaction, which results in the formation of trans-4VCHFBN with high selectivity and yield. This synthesis method has been optimized to produce trans-4VCHFBN on a large scale and has been used in various research studies.
Applications De Recherche Scientifique
Trans-4VCHFBN has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of conjugated polymers. These polymers have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and transistors.
Propriétés
IUPAC Name |
4-(4-ethenylcyclohexyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-17)15(16)9-13/h2,7-9,11-12H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKEHOJHRKLAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609153 |
Source


|
| Record name | 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Fluoro-4-(4-vinyl-cyclohexyl)-benzonitrile | |
CAS RN |
157453-50-4 |
Source


|
| Record name | 4-(4-Ethenylcyclohexyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)


![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)




![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)




